molecular formula C13H18BrN5O B10962100 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10962100
M. Wt: 340.22 g/mol
InChI Key: NWAFLMBSOAGTFG-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of 1,3-dimethyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

    Bromination: The next step is the bromination of the pyrazole ring. This is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the brominated pyrazole with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Mild oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The presence of the bromine atom and the pyrazole rings could facilitate interactions with biological molecules through hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,3-dimethyl-1H-pyrazole: Similar in structure but lacks the carboxamide group.

    N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide: Similar but without the bromine atom.

Uniqueness

The uniqueness of 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups. The presence of both bromine and carboxamide groups, along with the pyrazole rings, provides a versatile scaffold for further chemical modifications and potential biological activity.

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C13H18BrN5O

Molecular Weight

340.22 g/mol

IUPAC Name

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18BrN5O/c1-7(10-6-18(4)16-8(10)2)15-13(20)12-11(14)9(3)17-19(12)5/h6-7H,1-5H3,(H,15,20)

InChI Key

NWAFLMBSOAGTFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=C(C(=NN2C)C)Br)C

Origin of Product

United States

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